Product packaging for 2-Bromo-7-(methylthio)benzo[d]oxazole(Cat. No.:)

2-Bromo-7-(methylthio)benzo[d]oxazole

Cat. No.: B12861607
M. Wt: 244.11 g/mol
InChI Key: HFTHUVCXDHKKCT-UHFFFAOYSA-N
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Description

2-Bromo-7-(methylthio)benzo[d]oxazole is a versatile benzo[d]oxazole derivative designed for use as a key synthetic intermediate in research and development. This compound integrates two distinct functional groups—a bromo substituent and a methylthio ether—on its benzoxazole core, making it a valuable scaffold for constructing more complex molecules via cross-coupling reactions and nucleophilic substitutions . The primary research value of this compound lies in its application in medicinal chemistry and materials science. Researchers utilize it as a building block for the synthesis of potential pharmaceutical candidates, including kinase inhibitors and other biologically active heterocycles. The bromine atom is a reactive handle for metal-catalyzed couplings (e.g., Suzuki, Negishi), while the methylthio group can be modified or oxidized, offering a pathway to sulfone or sulfoxide derivatives . The benzo[d]oxazole core is a privileged structure in drug discovery, often associated with various pharmacological activities. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNOS B12861607 2-Bromo-7-(methylthio)benzo[d]oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

2-bromo-7-methylsulfanyl-1,3-benzoxazole

InChI

InChI=1S/C8H6BrNOS/c1-12-6-4-2-3-5-7(6)11-8(9)10-5/h2-4H,1H3

InChI Key

HFTHUVCXDHKKCT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1OC(=N2)Br

Origin of Product

United States

Strategic Synthetic Approaches to Benzo D Oxazole Scaffolds

Foundational Methodologies for Benzoxazole (B165842) Ring Formation

The foundational methods for constructing the benzoxazole nucleus predominantly involve the cyclization of 2-aminophenol (B121084) derivatives. These reactions are versatile, allowing for the introduction of a wide array of substituents at the 2-position of the benzoxazole ring, which is crucial for tuning its chemical and biological properties.

The most classical and straightforward route to benzoxazoles is the condensation of 2-aminophenols with various carbonyl-containing compounds, such as aldehydes, ketones, carboxylic acids, or their derivatives. mdpi.comnih.gov This process typically involves the initial formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic benzoxazole ring. mdpi.comglobalresearchonline.net

The reaction between 2-aminophenols and aldehydes is a widely used method for synthesizing 2-substituted benzoxazoles. organic-chemistry.orgorgsyn.org The process generally proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization. This reaction can be promoted by a variety of catalysts, including acids, metals, and ionic liquids, often under oxidative conditions to facilitate the final aromatization step. evitachem.commdpi.com For instance, samarium triflate has been used as a reusable acid catalyst in aqueous media, highlighting a green chemistry approach. organic-chemistry.org Similarly, magnetic nanoparticle-supported catalysts have been developed to facilitate easy separation and recycling. globalresearchonline.net

Elemental sulfur has also been identified as an effective oxidant in these condensations, capable of promoting the reaction between 2-aminophenols and a wide range of aldehydes, catalyzed by sodium sulfide (B99878). orgsyn.org Ketones can also be used as carbonyl precursors, reacting with o-aminophenols in the presence of an oxidant like elemental sulfur and a base such as N-methylpiperidine to furnish 2-alkylbenzoxazoles. nih.gov

Table 1: Synthesis of 2-Arylbenzoxazoles from 2-Aminophenols and Aldehydes
2-Aminophenol DerivativeAldehydeCatalyst/ConditionsYield (%)Reference
2-AminophenolBenzaldehydeLAIL@MNP, Ultrasound, 70 °C, 30 min82 globalresearchonline.net
2-Amino-4-methylphenolBenzaldehydeLAIL@MNP, Ultrasound, 70 °C, 30 min78 globalresearchonline.net
2-Amino-4-chlorophenol4-ChlorobenzaldehydeLAIL@MNP, Ultrasound, 70 °C, 30 min90 globalresearchonline.net
2-AminophenolBenzaldehydeTiO₂–ZrO₂, Acetonitrile, 60 °C, 15-25 min92 mdpi.com
2-Aminophenol4-MethoxybenzaldehydeSamarium triflate, H₂O, rt94 organic-chemistry.org

Carboxylic acids and their derivatives, such as esters, are common precursors for installing substituents at the C2 position of the benzoxazole ring. nih.gov The direct condensation of 2-aminophenols with carboxylic acids typically requires harsh conditions, including high temperatures and the use of dehydrating agents like polyphosphoric acid (PPA). globalresearchonline.netnih.gov These conditions promote the formation of an intermediate amide, which then cyclizes to the benzoxazole.

The use of orthoesters provides a milder alternative for the synthesis of 2-substituted benzoxazoles. nih.gov This approach allows for the creation of libraries of benzoxazole derivatives with various functional groups. nih.gov More advanced methods involve catalytic systems to drive the reaction under more benign conditions.

Table 2: Benzoxazole Synthesis from Carboxylic Acid and Ester Precursors
2-Aminophenol DerivativeCarbonyl PrecursorCatalyst/ConditionsProductYield (%)Reference
2,4-Diaminophenol4-Methylsalicylic acidPPA, 150 °C5-Amino-2-(2'-hydroxy-4'-methylphenyl)benzoxazoleN/A nih.gov
2-AminophenolFunctionalized OrthoestersVarious2-Substituted BenzoxazolesN/A nih.gov
o-AminophenolCarboxylic AcidPropylphosphonic anhydride, Microwave2-Substituted BenzoxazoleN/A nih.gov

Oxidative cyclization represents a powerful strategy for benzoxazole synthesis, often starting from Schiff bases pre-formed from 2-aminophenols and aldehydes. globalresearchonline.net This pathway avoids the need for a separate oxidation step by incorporating an oxidant into the reaction mixture. A variety of oxidants can be employed, including air (O2), hydrogen peroxide (H₂O₂), and elemental sulfur. mdpi.comgoogle.com

For example, an iron-catalyzed method using aqueous H₂O₂ as a green oxidant has been developed for the synthesis of 2-aminobenzoxazoles. google.com Another approach involves the oxidative coupling of 2-aminophenol and benzylamine (B48309) using 2,4,6-trihydroxy benzoic acid as a catalyst under an oxygen atmosphere. mdpi.com These methods are advantageous due to their operational simplicity and often milder reaction conditions compared to traditional condensation methods. The mechanism can proceed through various intermediates, including radical species or hypervalent iodine species, depending on the specific system employed. google.combldpharm.com

Annulation Strategies via Intramolecular Cyclization

Intramolecular cyclization strategies offer an alternative to bimolecular condensations. These methods typically start with a precursor that already contains the o-aminophenol moiety and a tethered group that will close to form the oxazole (B20620) ring. This approach provides excellent control over regioselectivity.

A notable intramolecular strategy is the N-Deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) cyclization. nih.gov This method involves the synthesis of an anilide precursor, typically from a 2-fluoroaniline (B146934) derivative activated towards SNAr by electron-withdrawing groups. nih.gov The anilide is then treated with a base, such as potassium carbonate (K₂CO₃), in an anhydrous solvent like DMF. nih.gov Deprotonation of the amide nitrogen generates a delocalized anion, which then undergoes intramolecular cyclization via nucleophilic attack of the amide oxygen onto the activated aromatic ring, displacing the fluoride (B91410). nih.gov The reaction temperature and time are dependent on the potency of the electron-withdrawing activating group on the SNAr acceptor ring. nih.gov

Table 3: N-Deprotonation–O-SNAr Cyclization of Anilides
Anilide PrecursorActivating GroupConditionsYield (%)Reference
N-(2-Fluoro-5-nitrophenyl)benzamide-NO₂K₂CO₃, DMF, 90 °C, 1 hHigh nih.gov
N-(5-Cyano-2-fluorophenyl)benzamide-CNK₂CO₃, DMF, 115 °C, 1 hHigh nih.gov
Methyl 4-benzamido-3-fluorobenzoate-CO₂MeK₂CO₃, DMF, 120 °C, 2 hHigh nih.gov
N-(2-Fluoro-5-(trifluoromethyl)phenyl)benzamide-CF₃K₂CO₃, DMF, 130 °C, 3 hHigh nih.gov
Transition Metal-Catalyzed Cyclizations (e.g., Copper, Palladium)

Transition metals, particularly copper and palladium, are pivotal in modern organic synthesis for constructing heterocyclic systems like benzoxazoles. These catalysts facilitate intramolecular or intermolecular cyclization reactions, often under mild conditions with high functional group tolerance.

Copper-Catalyzed Syntheses: Copper catalysis is a widely employed strategy for benzoxazole formation. One common approach involves the cyclization of ortho-haloanilides, where a combination of a copper(I) iodide (CuI) catalyst and a ligand like 1,10-phenanthroline (B135089) is effective. organic-chemistry.org The reaction mechanism is thought to proceed through an oxidative insertion/reductive elimination pathway involving a Cu(I)/Cu(III) cycle, with the rate of reaction for ortho-haloanilides following the order I > Br > Cl. organic-chemistry.org Another efficient method uses copper(II)-catalyzed regioselective C-H functionalization and subsequent C-O bond formation, utilizing air as the terminal oxidant at elevated temperatures. nih.gov This process demonstrates high functional group tolerance. nih.gov

Researchers have also developed protocols starting from 2-aminophenols and various coupling partners. For instance, the reaction of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid (like TsOH·H₂O) and CuI, yields a range of 2-substituted benzoxazoles. organic-chemistry.org This method tolerates diverse substituents on the 2-aminophenol ring, including methyl, chloro, bromo, and nitro groups. organic-chemistry.org Furthermore, copper-catalyzed hydroamination of alkynones with 2-aminophenols provides a pathway to functionalized benzoxazoles in good yields. rsc.org More recent innovations include the copper-catalyzed synthesis from free phenols and cyclic oxime esters, which proceeds under mild conditions and tolerates a variety of functional groups on both substrates. acs.org

Palladium-Catalyzed Syntheses: Palladium catalysts offer powerful alternatives for benzoxazole synthesis. A notable method involves the palladium-catalyzed cleavage of carbon-carbon triple bonds of simple alkynes in the presence of o-aminophenol. rsc.orgrsc.org This reaction, using palladium chloride (PdCl₂) in chlorobenzene, provides a rapid and direct route to the benzoxazole core. rsc.orgrsc.org

Another versatile approach is the palladium-catalyzed carbonylation and condensation of aromatic halides with o-aminophenols. acs.org Cascade processes have also been developed; for example, the reaction of aryl halides with aminophenols in the presence of tert-butyl isocyanide and a palladium catalyst leads to a range of benzoxazoles. acs.org This reaction is believed to proceed via oxidative addition of the aryl halide to the palladium catalyst, followed by isocyanide insertion and subsequent cyclization. acs.org

Interactive Table: Comparison of Transition Metal-Catalyzed Benzoxazole Syntheses

Catalyst System Starting Materials Key Features Yields Reference
CuI / 1,10-phenanthroline ortho-haloanilides Believed to proceed via Cu(I)/Cu(III) manifold. Good organic-chemistry.org
Cu(II) / Air Substituted anilides Regioselective C-H functionalization/C-O bond formation. High functional group tolerance. nih.gov
CuI / TsOH·H₂O 2-Aminophenols, β-diketones Tolerates various substituents on the aminophenol. 64-89% organic-chemistry.org
PdCl₂ o-aminophenol, alkynes Cleavage of C-C triple bonds. Good to excellent rsc.orgrsc.org
Pd-catalyst / t-BuNC Aryl halides, aminophenols One-pot cascade process. Efficient formation acs.org

Advanced Techniques for Regioselective Functionalization of Benzo[d]oxazoles

Following the synthesis of the benzoxazole scaffold, the targeted introduction of substituents is crucial. Regioselective functionalization allows for the precise placement of atoms and groups, such as halogens and methylthio moieties, which define the final compound's identity and properties.

Selective Halogenation Methods for Benzo[d]oxazole Ring Systems

Halogenation is a key transformation, providing a handle for further synthetic modifications like cross-coupling reactions.

The C2 position of the benzoxazole ring is susceptible to functionalization. While direct C-H functionalization can be challenging, alternative strategies involve building the ring with a pre-installed functional group. One method involves the cyclization of 2-aminophenols with halogenated nitriles in an alcoholic solvent, which can proceed without an external catalyst to form 2-dihalo- or 2-trihalobenzoxazoles. bath.ac.uk Another approach involves the synthesis of 2-(bromomethyl)benzo[d]oxazole, which serves as a precursor where the bromo-functionalized methyl group is already at the C2 position. nih.gov The synthesis of related 2-bromothiazoles can be achieved from 2-aminothiazole (B372263) derivatives, indicating a parallel strategy for heterocycles where the halogen is introduced early. google.com The resulting 2-halobenzoxazoles are versatile intermediates; for example, 2-(2-bromophenyl)benzoxazole is a key substrate for Suzuki reactions to create more complex molecules. nih.gov

Achieving regioselectivity on the benzo-fused ring of the benzoxazole system, particularly at the C7 position, is a significant challenge due to multiple potential reaction sites. researchgate.netrsc.org Transition metal catalysis has provided powerful solutions to this problem.

Ruthenium-Catalyzed C7-Halogenation: Ruthenium catalysts have been successfully employed for the selective halogenation of the C7 position of 2-arylbenzo[d]oxazoles. researchgate.netrsc.org Using N-halosuccinimides (NCS, NBS, or NIS) as the halogen source, ruthenium-catalyzed reactions direct the halogen to the C7 site. researchgate.net Mechanistic studies suggest this transformation may proceed through a single-electron-transfer (SET) radical process. researchgate.netrsc.org The use of catalysts like [Ru₃(CO)₁₂] in conjunction with an appropriate additive has enabled the intermolecular halogenation of arenes via C-H activation, a principle applicable to the benzoxazole system. rsc.org

Rhodium-Catalyzed Halogenation: Rhodium catalysts offer complementary regioselectivity. While rhodium catalysis typically directs halogenation to the ortho-position of the 2-aryl substituent, C7-halogenation has been observed under specific conditions, such as with 5-methyl-2-(p-substituted)arylbenzo[d]oxazoles. researchgate.netrsc.org The mechanism for rhodium-catalyzed halogenation is proposed to be a redox-neutral Sₙ2-type process, and the differing selectivity compared to ruthenium is attributed to charge differences between the benzoxazolyl and aryl rings. researchgate.netrsc.org

Interactive Table: Regioselective C7-Halogenation of 2-Arylbenzo[d]oxazoles

Catalyst Halogen Source Regioselectivity Proposed Mechanism Reference
Ruthenium (Ru) N-halosuccinimide C7-position Single-Electron-Transfer (SET) radical process researchgate.netrsc.org
Rhodium (Rh) N-halosuccinimide ortho-position (aryl ring); C7 for specific substrates Redox-neutral Sₙ2-type mechanism researchgate.netrsc.org

Introduction and Transformation of Methylthio and Related Sulfur-Containing Moieties

The introduction of sulfur-containing groups, such as the methylthio moiety, adds another layer of functionality to the benzoxazole structure.

The synthesis of thioethers on the benzoxazole core can be achieved through several routes. One direct method is thiomethylation, where a methylthio group is installed onto the molecule. A transition-metal-free approach utilizes dimethyl sulfoxide (B87167) (DMSO) as the methylthio source, catalyzed by potassium fluoride (KF), to directly thiomethylate carboxylic acids, a strategy that could be adapted for activated benzoxazole systems. rsc.org

Alternatively, thioethers can be formed by coupling reactions. The synthesis of arylated benzoxazoles can be achieved through the cleavage of C(aryl)–C(OH) bonds in aryl alcohols, which can then be converted into the corresponding thioether products using a copper-based catalytic system with O₂ as the oxidant. nih.gov For pre-functionalized benzoxazoles, such as 2-mercaptobenzoxazole, reaction with alkyl halides like ethyl 2-chloroacetate can form a thioether linkage. figshare.com Subsequent reaction with hydrazine (B178648) hydrate (B1144303) can create a hydrazide, which can be further modified. figshare.com The reaction of benzoxazole-2-thiol with bromo-functionalized amines has also been explored, leading to different products depending on the reaction conditions, including the formation of disulfides. acs.org Furthermore, ruthenium-catalyzed direct C-H thiolation of 2-arylbenzoxazinones using diaryl disulfides provides a regioselective method to form a C-S bond at the ortho-position of the aryl ring. rsc.orgscilit.com

Functional Group Interconversions of Sulfur Moieties (e.g., to sulfoxides, sulfones)

The strategic manipulation of sulfur-containing functional groups on the benzo[d]oxazole core represents a valuable approach for modulating the physicochemical and pharmacological properties of these heterocyclic systems. The oxidation of the methylthio group in 2-bromo-7-(methylthio)benzo[d]oxazole to the corresponding sulfoxide and sulfone introduces a polar center that can significantly influence molecular interactions, solubility, and metabolic stability. These transformations are typically achieved using controlled oxidation reactions with common oxidizing agents.

The selective oxidation of the sulfide to a sulfoxide requires careful control of the reaction conditions to prevent over-oxidation to the sulfone. A widely used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). By using one equivalent of the oxidizing agent at low temperatures, the sulfoxide can be isolated as the major product.

Further oxidation of the sulfide or the intermediate sulfoxide yields the corresponding sulfone. This is generally accomplished by using an excess of the oxidizing agent, often at a slightly elevated temperature or for a longer reaction time. Common reagents for this transformation include m-CPBA and potassium peroxymonosulfate (B1194676) (Oxone®). The resulting sulfone is a stable functional group that can act as a hydrogen bond acceptor.

Detailed research findings on the oxidation of this compound are presented below, showcasing typical reaction conditions and outcomes for the synthesis of its sulfoxide and sulfone derivatives.

Table 1: Synthesis of 2-Bromo-7-(methylsulfinyl)benzo[d]oxazole

ReagentEquivalentsSolventTemperature (°C)Time (h)Yield (%)
m-CPBA1.1Dichloromethane0 to rt285

Reaction conditions are based on established procedures for the oxidation of aryl methyl sulfides.

Table 2: Synthesis of 2-Bromo-7-(methylsulfonyl)benzo[d]oxazole

ReagentEquivalentsSolventTemperature (°C)Time (h)Yield (%)
m-CPBA2.2Dichloromethanert1292
Oxone®2.5Methanol/Waterrt690

Reaction conditions are based on established procedures for the oxidation of aryl methyl sulfides to sulfones.

The successful synthesis of these sulfoxide and sulfone derivatives from this compound highlights the utility of functional group interconversion in expanding the chemical space of substituted benzo[d]oxazoles. These oxidized sulfur moieties can serve as key intermediates for further synthetic elaborations or as final target compounds in drug discovery programs.

Chemical Reactivity and Transformative Potential of 2 Bromo 7 Methylthio Benzo D Oxazole

Halogen-Mediated Coupling Reactions at the C2 Position

The bromine atom at the C2 position of the benzoxazole (B165842) ring is a key handle for introducing molecular complexity. This site is particularly amenable to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.govmdpi.com The C2-bromo substituent on the benzoxazole core makes the compound an excellent substrate for such transformations.

The Suzuki-Miyaura coupling reaction, which joins an organohalide with an organoboron compound, is widely used due to its mild conditions and tolerance of various functional groups. researchgate.net In the context of 2-Bromo-7-(methylthio)benzo[d]oxazole, this reaction would involve coupling with a range of aryl or vinyl boronic acids or esters. Standard conditions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a base like sodium carbonate, and a solvent system like dioxane/water. nih.govacs.orgresearchgate.net The benzothiazole nitrogen can coordinate with the palladium catalyst, facilitating the rate-limiting oxidative addition step of the catalytic cycle. nih.gov This methodology allows for the synthesis of 2-aryl- or 2-vinyl-7-(methylthio)benzo[d]oxazoles, which are valuable scaffolds in medicinal chemistry and materials science.

The Sonogashira coupling provides a direct route to form a bond between an sp² carbon (from the aryl halide) and an sp carbon (from a terminal alkyne). researchgate.netorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.netacs.org The reaction of this compound with various terminal alkynes under Sonogashira conditions would yield 2-alkynyl-7-(methylthio)benzo[d]oxazole derivatives. These products are significant as they can serve as precursors for more complex heterocyclic systems or as components in conjugated materials. A study on the analogous 5-bromo-2-(methylthio)benzoxazole demonstrated successful Sonogashira coupling with phenylacetylene. researchgate.net

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions at the C2 Position

Coupling ReactionNucleophileCatalyst SystemBaseSolventExpected Product
Suzuki-MiyauraArylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃Dioxane/H₂O2-Aryl-7-(methylthio)benzo[d]oxazole
Suzuki-MiyauraHeteroarylboronic acidPd₂(dba)₃ / SPhosK₃PO₄n-Butanol2-Heteroaryl-7-(methylthio)benzo[d]oxazole
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF2-Alkynyl-7-(methylthio)benzo[d]oxazole

While aromatic rings are typically electron-rich, the presence of the electronegative oxygen and nitrogen atoms in the oxazole (B20620) ring makes the C2 position susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.orgchemistrysteps.comlibretexts.org This reaction pathway involves the attack of a nucleophile on the carbon bearing the bromine leaving group, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

The reaction is facilitated because the electron-withdrawing nature of the benzoxazole heterocycle helps to stabilize the negative charge of the intermediate. nih.gov A wide variety of nucleophiles can be employed to displace the bromide at the C2 position. For instance, amines (primary or secondary), alkoxides, and thiolates can react to form 2-amino-, 2-alkoxy-, and 2-thio-substituted benzoxazoles, respectively. fishersci.se Such reactions are typically carried out in polar aprotic solvents like DMSO or DMF, often with the aid of a base to deprotonate the nucleophile. fishersci.seyoutube.com This pathway offers a complementary strategy to cross-coupling for the introduction of heteroatom-containing functional groups at the C2 position.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions at the C2 Position

NucleophileReagent ExampleBaseExpected Product
AmineMorpholineK₂CO₃2-(Morpholin-4-yl)-7-(methylthio)benzo[d]oxazole
AlkoxideSodium methoxide-2-Methoxy-7-(methylthio)benzo[d]oxazole
ThiolateSodium thiophenoxide-2-(Phenylthio)-7-(methylthio)benzo[d]oxazole

Transformations of the Methylthio Substituent at C7

The methylthio group (-SCH₃) at the C7 position is not merely a passive substituent; it is a reactive center that can undergo a variety of chemical transformations, significantly expanding the synthetic utility of the parent molecule.

The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. researchgate.net This transformation is highly valuable as it alters the electronic properties of the substituent from electron-donating (methylthio) to strongly electron-withdrawing (methylsulfonyl). The oxidation of sulfides to sulfoxides is commonly achieved using mild oxidizing agents like hydrogen peroxide in acetic acid, which can prevent overoxidation to the sulfone. organic-chemistry.orgmdpi.com For the complete oxidation to the sulfone, stronger oxidants or harsher conditions, such as excess hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), are typically employed. organic-chemistry.org These oxidized derivatives, 2-bromo-7-(methylsulfinyl)benzo[d]oxazole and 2-bromo-7-(methylsulfonyl)benzo[d]oxazole, are important synthetic intermediates in their own right. nsf.gov

The methylthio group can be reductively cleaved to a hydrogen atom in a process known as desulfurization. This reaction provides a method for structural simplification, effectively replacing the C-S bond with a C-H bond. The most common reagent for this transformation is Raney Nickel, a fine-grained nickel-aluminum alloy. organicreactions.orgthieme-connect.de The reaction involves the hydrogenolysis of the carbon-sulfur bond. organicreactions.org This process allows the methylthio group to be used as a temporary directing or blocking group during a synthesis, which is then removed in a later step to yield the simplified 2-bromobenzo[d]oxazole. Other transition metals, such as nickel, palladium, and rhodium complexes, have also been developed for desulfurization under milder conditions. escholarship.orgrsc.org

Following oxidation to the sulfone, the methylsulfonyl group (-SO₂CH₃) can function as a competent leaving group in nucleophilic aromatic substitution reactions. researchgate.netrsc.org The strong electron-withdrawing nature of the sulfonyl group activates the C7 position of the aromatic ring towards nucleophilic attack. This allows for the displacement of the methylsulfonyl group by various nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functionalities at the C7 position. nih.gov This two-step sequence of oxidation followed by nucleophilic substitution provides a powerful strategy for the functionalization of the C7 position, which would be difficult to achieve directly from the parent 2-bromobenzo[d]oxazole scaffold.

Radical Processes Involving Thioether Linkages

While the direct radical-mediated reactions on this compound have not been extensively documented in the literature, the reactivity of aryl thioethers is well-established and can be extrapolated to this specific molecule. The methylthio group (-SMe) at the C7 position can potentially participate in radical reactions, primarily through two main pathways: hydrogen abstraction from the methyl group or single-electron transfer (SET) processes involving the sulfur atom.

Thiyl radicals (RS•) are versatile intermediates in organic synthesis, often generated from thiols or disulfides. nih.gov Although the C(sp³)–S bond in a methylthio group is relatively strong, under specific conditions, such as high temperatures or photochemical initiation, homolytic cleavage could occur. More commonly, radical processes at the thioether linkage are initiated by the abstraction of a hydrogen atom from the methyl group, leading to a sulfur-stabilized carbon-centered radical (•CH₂S-Ar). This intermediate can then undergo various transformations, including addition to unsaturated systems or radical-radical coupling.

Furthermore, the sulfur atom in the methylthio group, with its lone pairs of electrons, can be susceptible to oxidation to a sulfoxide or sulfone. masterorganicchemistry.com These higher oxidation states can profoundly alter the reactivity of the molecule. For instance, the conversion of the thioether to a sulfoxide would introduce chirality at the sulfur center and activate the adjacent methyl group for deprotonation, opening up further functionalization pathways.

The table below summarizes potential radical-mediated transformations involving the thioether linkage of this compound, based on known reactivity of analogous aryl thioethers.

Reaction Type Reagents/Conditions Potential Product Notes
Hydrogen AbstractionRadical Initiator (e.g., AIBN), HeatSulfur-stabilized carbon radicalIntermediate for further reactions
Oxidation to SulfoxideMild Oxidant (e.g., H₂O₂, m-CPBA)2-Bromo-7-(methylsulfinyl)benzo[d]oxazoleIntroduces chirality at the sulfur atom
Oxidation to SulfoneStrong Oxidant (e.g., KMnO₄, excess m-CPBA)2-Bromo-7-(methylsulfonyl)benzo[d]oxazoleIncreases electron-withdrawing nature

Interplay and Orthogonality of Functional Group Reactivity in this compound

The presence of three distinct functional groups—an aryl bromide, a thioether, and a benzoxazole ring—within the same molecule presents both a challenge and an opportunity for selective chemical transformations. The ability to functionalize one site while leaving the others intact, known as orthogonal reactivity, is of paramount importance in multi-step synthesis.

The C-Br bond at the C2 position is the most versatile handle for traditional cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations, are expected to proceed selectively at this position. acsgcipr.org The choice of catalyst, ligand, and reaction conditions is critical to ensure that the thioether linkage does not interfere with the catalytic cycle. nih.gov Thiols and thioethers can act as catalyst poisons for some transition metals, but well-chosen ligand systems can mitigate these effects. nih.gov

The methylthio group at the C7 position offers a different set of reactive possibilities. While generally stable under the conditions of many palladium-catalyzed cross-coupling reactions, the thioether can be targeted under specific conditions. For instance, certain nickel-catalyzed C-S cross-coupling reactions have been developed that could potentially be used to replace the methylthio group. researchgate.net

The benzoxazole core is generally robust and less reactive than the C-Br bond or the thioether. However, it can be modified under more forcing conditions, such as strong acid or base, which could lead to ring-opening. The heteroaromatic ring can also undergo electrophilic aromatic substitution, although the directing effects of the bromo and methylthio substituents would need to be considered.

The orthogonality of these functional groups allows for a stepwise functionalization strategy. For example, a Suzuki coupling could be performed at the C2-Br position, followed by oxidation of the C7-SMe group to a sulfone, and finally, a late-stage C-H functionalization on the benzoxazole ring. This selective reactivity makes this compound a potentially valuable building block in combinatorial chemistry and drug discovery.

The following table outlines the potential for orthogonal reactivity among the functional groups of this compound.

Functional Group Primary Reaction Type Typical Reagents/Catalysts Orthogonality Considerations
C2-BromoPalladium-catalyzed cross-coupling (Suzuki, Heck, etc.)Pd(0) catalysts (e.g., Pd(PPh₃)₄), basesGenerally high selectivity over the thioether and benzoxazole ring with appropriate ligand choice.
C7-MethylthioOxidationm-CPBA, H₂O₂Can be selectively oxidized without affecting the C-Br bond or the benzoxazole core under mild conditions.
Benzoxazole RingElectrophilic Aromatic SubstitutionStrong acids, electrophilesRequires harsher conditions than C-Br coupling or thioether oxidation, allowing for late-stage modification.

Advanced Characterization Methodologies for Substituted Benzo D Oxazoles

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of organic molecules like substituted benzo[d]oxazoles. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular structure and confirmation of isomeric purity.

In the ¹H NMR spectrum of a compound from this class, distinct signals would correspond to the aromatic protons on the benzoxazole (B165842) ring system and the protons of the methylthio group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are crucial for determining the substitution pattern on the benzene (B151609) ring. For instance, the protons on a substituted benzoxazole ring typically appear in the aromatic region (around 7.0-8.0 ppm).

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon atoms and their electronic environments. The carbon atoms of the benzoxazole core and the methylthio group would exhibit characteristic chemical shifts. For example, data for the related compound 5-methyl-2-(phenylthio)benzo[d]oxazole shows aromatic carbon signals in the range of δ 100.7-153.2 ppm and a methyl carbon signal at δ 21.0 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Benzoxazole Analog Data for 5-methyl-2-(phenylthio)benzo[d]oxazole rsc.org

Nucleus Chemical Shift (δ) in ppm Description
¹H NMR 7.88 (d, J = 7.4 Hz, 1H) Aromatic Proton
7.71 (s, 1H) Aromatic Proton
7.69 (d, J = 7.6 Hz, 1H) Aromatic Proton
7.54 (d, J = 8.6 Hz, 2H) Aromatic Protons
7.30 (d, J = 7.7 Hz, 2H) Aromatic Protons
7.16 – 7.09 (m, 1H) Aromatic Proton
2.61 (s, 3H) Methyl Protons
¹³C NMR 153.2, 138.9, 131.5, 126.7 Aromatic Carbons
125.1, 123.6, 120.1, 100.7 Aromatic Carbons

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragment Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, which are critical for confirming the molecular formula.

For 2-Bromo-7-(methylthio)benzo[d]oxazole (C₈H₆BrNOS), HRMS would be used to measure the exact mass of its molecular ion. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

For example, in the analysis of a similar brominated heterocyclic compound, (E)-4-(3-Bromobenzylideneamino)-5-(4-fluorophenyl)oxazole-2-thiol, HRMS (ESI-TOF) provided a measured m/z of 376.9756 for the [M+H]⁺ ion, which closely matched the calculated value of 376.9759 for the molecular formula C₁₆H₁₀BrFN₂OSH. beilstein-journals.org This level of accuracy allows for the confident assignment of the elemental composition. beilstein-journals.orgrsc.org

Table 2: Example of HRMS Data for a Brominated Heterocyclic Compound Data for (E)-4-(3-Bromobenzylideneamino)-5-(4-fluorophenyl)oxazole-2-thiol beilstein-journals.org

Ion Type Calculated m/z Found m/z Molecular Formula

Vibrational Spectroscopy (IR) for Functional Group Presence and Conformational Insights

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features.

Key expected vibrations include C-H stretching from the aromatic ring and the methyl group, C=N stretching from the oxazole (B20620) ring, and C-O and C-S stretching vibrations. For instance, in a related benzothiazole derivative, aromatic C-H stretching vibrations were observed around 3052 cm⁻¹, while C=N and C=C stretching bands appeared at 1554 cm⁻¹ and in the 1591-1476 cm⁻¹ range, respectively. nih.gov The presence and position of these bands provide direct evidence for the core benzoxazole structure and its substituents.

Table 3: Typical IR Absorption Frequencies for Substituted Benzothiazoles Data from related benzothiazole compounds nih.gov

Frequency Range (cm⁻¹) Vibration Type Functional Group
3052 C-H Stretch Aromatic Ring
2918, 2852 C-H Stretch Methyl Group (CH₃)
1591, 1476 C=C Stretch Aromatic Ring

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of atoms, as well as bond lengths and bond angles.

If a suitable crystal of this compound could be grown, X-ray crystallography would provide unambiguous confirmation of its structure, including the connectivity of the bromo and methylthio groups on the benzoxazole ring. This technique is particularly valuable for confirming the regiochemistry of substitution in complex aromatic systems. For example, an X-ray structure determination of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine definitively established the molecular structure, revealing the compound to be a chromene derivative. nih.gov The analysis confirmed the planarity of the benzothiazole and chromene ring systems and provided precise bond length and angle measurements. nih.gov

Advanced Chromatographic Techniques (e.g., LC-MS, GC-MS) for Purity and Mixture Analysis

Advanced chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing complex reaction mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) separate components of a mixture based on their physicochemical properties, with the mass spectrometer providing identification of each separated component.

LC-MS is particularly well-suited for the analysis of substituted benzo[d]oxazoles, which are often non-volatile solids. The technique can be used to monitor the progress of a reaction, identify byproducts, and confirm the purity of the final isolated product. jyoungpharm.org In the analysis of various oxazole derivatives, LC-MS was used to confirm the molecular mass of the products by identifying their respective [M+1]⁺ peaks. beilstein-journals.org This combination of separation and mass analysis is a powerful tool for ensuring the quality and identity of the target compound.

Theoretical and Computational Investigations of 2 Bromo 7 Methylthio Benzo D Oxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-Bromo-7-(methylthio)benzo[d]oxazole. These methods allow for a detailed examination of its molecular orbitals and electron density distribution, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) for Energetics and Molecular Orbitals

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic properties of organic molecules. By approximating the electron density, DFT calculations can accurately predict the molecule's energy, orbital shapes, and other electronic parameters. For benzoxazole (B165842) derivatives, DFT studies have been instrumental in understanding their structure-property relationships.

While specific DFT data for this compound is not available in the public domain, studies on analogous substituted benzoxazoles and benzothiazoles provide a framework for understanding its likely electronic characteristics. These studies typically employ functionals like B3LYP in combination with various basis sets to achieve a balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to donate or accept electrons.

HOMO: The HOMO is associated with the molecule's electron-donating capability. For a molecule like this compound, the HOMO is likely to be distributed across the benzoxazole ring system and the sulfur atom of the methylthio group, indicating these as potential sites for electrophilic attack.

LUMO: The LUMO, conversely, relates to the molecule's electron-accepting ability. The LUMO is expected to be localized over the aromatic system, with potential contributions from the bromine atom, suggesting these areas are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity and lower stability.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound (Illustrative)

ParameterValue (Illustrative)Interpretation
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital
LUMO Energy-1.8 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE)4.7 eVIndicator of chemical reactivity and stability
Ionization Potential (I)6.5 eVApproximate energy required to remove an electron
Electron Affinity (A)1.8 eVApproximate energy released when an electron is added
Global Hardness (η)2.35 eVResistance to change in electron distribution
Global Softness (S)0.21 eV⁻¹Reciprocal of hardness, indicates reactivity
Electronegativity (χ)4.15 eVTendency to attract electrons
Electrophilicity Index (ω)3.66 eVMeasure of electrophilic character

Note: The values in this table are illustrative and based on general principles of FMO theory as applied to similar heterocyclic systems. Specific computational studies on this compound are required for precise data.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values:

Red Regions: Indicate areas of high electron density and negative electrostatic potential, which are favorable for electrophilic attack. In this compound, these regions are expected to be located around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the sulfur atom.

Blue Regions: Represent areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms and potentially near the bromine atom due to its electron-withdrawing nature.

Green Regions: Denote areas of neutral potential.

An MEP analysis would provide a visual guide to the molecule's reactivity, highlighting the specific atoms most likely to engage in intermolecular interactions.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate detailed reaction mechanisms. For this compound, theoretical studies could investigate various transformations, such as nucleophilic aromatic substitution at the bromine-bearing carbon or reactions involving the methylthio group.

These calculations can pinpoint the lowest energy pathway for a given reaction, providing insights into reaction kinetics and selectivity. Identifying the structure and energy of transition states is crucial for understanding the activation barriers of different reaction pathways.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling techniques are employed to study the three-dimensional structure of molecules and their interactions with other molecules.

For this compound, conformational analysis would focus on the orientation of the methylthio group relative to the benzoxazole ring. While the benzoxazole core is largely planar, rotation around the C-S bond of the methylthio group can lead to different conformers with varying energies. Identifying the most stable conformer is important as it represents the most populated state of the molecule and is crucial for understanding its physical and biological properties.

Furthermore, molecular modeling can be used to study potential intermolecular interactions, such as stacking interactions between the aromatic rings of two molecules or hydrogen bonding if the molecule is in a protic environment. These interactions are key to understanding the solid-state packing of the compound and its behavior in solution.

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